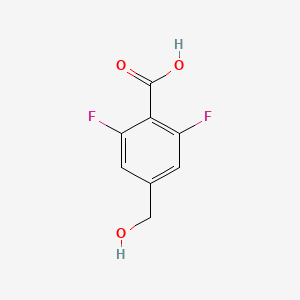

2,6-Difluoro-4-(hydroxymethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Difluoro-4-(hydroxymethyl)benzoic acid, often abbreviated as 2,6-DFHMB, is an organic compound belonging to the family of difluorobenzoic acids. It is a white solid with a melting point of 151°C and a boiling point of 243°C. It is soluble in water, ethanol, and other organic solvents. 2,6-DFHMB is an important intermediate in the synthesis of pharmaceuticals and other organic compounds and is used as a starting material in a variety of chemical reactions.

Aplicaciones Científicas De Investigación

Synthesis of Other Chemical Compounds

“2,6-Difluoro-4-(hydroxymethyl)benzoic acid” has been used in the synthesis of other chemical compounds such as “2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide” and "methyl 2,6-difluorobenzoate" .

Antifungal Agents

Hydrazide–hydrazones with aromatic fragments of natural origin, including derivatives of 4-hydroxybenzoic acid, have been tested against phytopathogenic laccase-producing fungi such as Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor . These compounds have shown strong antifungal activity and are useful in the protection of oilseed crops .

Laccase Inhibitors

Some of the hydrazide–hydrazones that were tested as antifungal agents were also identified as potent laccase inhibitors . Laccases are enzymes that play a crucial role in the metabolism of many organisms and are of significant interest in various fields of biotechnology.

Pharmaceutical Testing

“2,6-Difluoro-4-(hydroxymethyl)benzoic acid” is also used for pharmaceutical testing . High-quality reference standards of this compound are used to ensure accurate results in pharmaceutical research and development.

Mecanismo De Acción

Target of Action

It’s known that many benzoic acid derivatives interact with various enzymes and receptors in the body .

Mode of Action

Benzoic acid derivatives often act by binding to their target proteins and modulating their activity .

Biochemical Pathways

It’s known that benzoic acid derivatives can participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction .

Pharmacokinetics

It’s known that many benzoic acid derivatives have good bioavailability due to their ability to cross biological membranes .

Result of Action

It’s known that benzoic acid derivatives can have various effects depending on their specific chemical structure and the targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Difluoro-4-(hydroxymethyl)benzoic acid. For example, the compound’s stability can be affected by temperature and humidity . Furthermore, the compound’s action and efficacy can be influenced by the physiological and pathological state of the organism .

Propiedades

IUPAC Name |

2,6-difluoro-4-(hydroxymethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTDYLMRIMBQKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-4-(hydroxymethyl)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline](/img/structure/B2567960.png)

![Spiro[2.3]hexane-2-carbaldehyde](/img/structure/B2567961.png)

![N-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B2567964.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2567966.png)

![tert-butyl N-{[3-(2,3-dihydro-1-benzofuran-6-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2567970.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2567971.png)

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2567974.png)

![N-benzyl-3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2567981.png)